molecular formula C11H15N3O5 B8539174 methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate

methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate

Cat. No.: B8539174
M. Wt: 269.25 g/mol
InChI Key: KIQTXAFYXGIBER-UHFFFAOYSA-N
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Description

methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate is a complex organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a nitro group (-NO2) attached to a pyridine ring, along with a methoxy group (-OCH3) and an amino group (-NH2) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate typically involves multiple steps. One common synthetic route starts with the nitration of 2-methoxypyridine to form 6-methoxy-3-nitropyridine. This intermediate is then subjected to amination to introduce the amino group at the 2-position of the pyridine ring. The final step involves esterification with methyl-2-methylpropanoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents may also be used to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (R-NH2) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of the methoxy group with other functional groups.

Scientific Research Applications

methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.

Mechanism of Action

The mechanism of action of methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The amino group may interact with biological macromolecules, such as proteins and nucleic acids, affecting their function. The methoxy group can influence the compound’s solubility and membrane permeability, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methoxy-3-nitropyridine
  • 6-Methoxy-3-nitropyridin-2-amine
  • 2-Amino-3-nitro-6-methoxypyridine

Uniqueness

methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate is unique due to the presence of both a nitro group and an ester group in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The ester group enhances its solubility and reactivity, while the nitro group contributes to its potential biological activity.

Properties

Molecular Formula

C11H15N3O5

Molecular Weight

269.25 g/mol

IUPAC Name

methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate

InChI

InChI=1S/C11H15N3O5/c1-7(11(15)19-3)6-12-10-8(14(16)17)4-5-9(13-10)18-2/h4-5,7H,6H2,1-3H3,(H,12,13)

InChI Key

KIQTXAFYXGIBER-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=C(C=CC(=N1)OC)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-6-methoxy-3-nitropyridine (3 g, 15.91 mmol) in tetrahydrofuran (20 mL) was added methyl-3-amino-2-methylpropanoate (2.05 g, 17.50 mmol) and potassium carbonate (4.40 g, 31.82 mmol). The mixture was stirred at 50° C. for 12 hours. The reaction mixture was concentrated in vacuo and washed with water (20 mL), extracted with acetic ester (20 mL×3). The combined organic phase was dried by anhydrous sodium sulphate, and then filtered. The filtrate was concentrated and purified by column chromatograph silica gel (elute: dichloromethane/Methanol: 100:1→80:1) to give methyl-3-((6-methoxy-3-nitropyridin-2-yl)amino)-2-methylpropanoate (4.2 g, 97%) as a yellow oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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